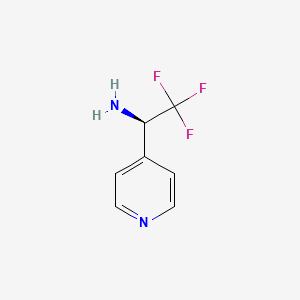

(R)-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine

Description

Properties

Molecular Formula |

C7H7F3N2 |

|---|---|

Molecular Weight |

176.14 g/mol |

IUPAC Name |

(1R)-2,2,2-trifluoro-1-pyridin-4-ylethanamine |

InChI |

InChI=1S/C7H7F3N2/c8-7(9,10)6(11)5-1-3-12-4-2-5/h1-4,6H,11H2/t6-/m1/s1 |

InChI Key |

CWCZMOYKIBMJDB-ZCFIWIBFSA-N |

Isomeric SMILES |

C1=CN=CC=C1[C@H](C(F)(F)F)N |

Canonical SMILES |

C1=CN=CC=C1C(C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Pyridine derivatives: Typically 4-substituted pyridines or pyridin-4-yl precursors.

- Trifluoromethylating agents: Sources of the trifluoromethyl group such as trifluoromethyl iodide, trifluoromethyltrimethylsilane, or other electrophilic trifluoromethyl reagents.

- Amination reagents: Ammonia or amine sources for introduction of the ethan-1-amine moiety.

Synthetic Strategies

The synthetic approach can be summarized in the following key steps:

| Step | Description | Typical Conditions | Outcome |

|---|---|---|---|

| 1. Formation of trifluoromethylated intermediate | Introduction of trifluoromethyl group onto pyridin-4-yl ethanone or equivalent | Use of trifluoromethylating agents, catalysts (e.g., copper or palladium), inert atmosphere, controlled temperature (0-80 °C) | Trifluoromethylated ketone or aldehyde intermediate |

| 2. Stereoselective reductive amination | Conversion of trifluoromethylated ketone to chiral amine via reductive amination | Chiral catalysts or chiral auxiliaries, reducing agents (e.g., NaBH4, BH3·Me2S), solvents like methanol or tetrahydrofuran, temperature control (0-60 °C) | (R)-configured trifluoroethylamine derivative |

| 3. Purification and isolation | Chromatographic purification (silica gel, preparative HPLC) | Appropriate solvent systems (e.g., ethyl acetate/hexane), pH adjustment | High purity (R)-2,2,2-trifluoro-1-(pyridin-4-YL)ethan-1-amine |

Representative Reaction Example

- Starting from 4-pyridyl ethanone, trifluoromethylation is achieved using a trifluoromethylating agent under copper catalysis.

- The resulting trifluoromethylated ketone undergoes stereoselective reductive amination with ammonia or an amine source in the presence of a chiral catalyst to yield the (R)-amine.

- The product is purified by silica gel chromatography and/or preparative HPLC to achieve enantiomeric purity.

Industrial Scale-Up and Optimization

Industrial preparation focuses on:

- Reaction scale: Employing continuous flow reactors to enhance control over reaction parameters and reproducibility.

- Catalyst optimization: Using efficient and recyclable catalysts to reduce costs.

- Yield improvement: Fine-tuning temperature, solvent, and reagent ratios to maximize product yield.

- Enantiomeric purity: Implementing chiral resolution or asymmetric synthesis techniques to maintain stereochemical integrity.

Automated systems and process analytical technology (PAT) may be used to monitor and control the synthesis in real-time, ensuring consistent quality.

Summary Table of Preparation Methods

| Aspect | Laboratory Synthesis | Industrial Production |

|---|---|---|

| Starting Materials | Pyridine derivatives, trifluoromethylating agents | Same as lab, sourced in bulk |

| Catalysts | Copper, palladium, chiral catalysts | Optimized, recyclable catalysts |

| Reaction Type | Trifluoromethylation, reductive amination | Same, with continuous flow adaptation |

| Temperature Range | 0-80 °C | Controlled via automated systems |

| Purification | Chromatography (silica gel, prep-HPLC) | Scaled purification, crystallization possible |

| Yield | Moderate to high (variable) | Optimized for maximum yield |

| Enantiomeric Purity | High, via chiral catalysts or auxiliaries | Maintained through process control |

Research Findings and Analytical Data

- The trifluoromethyl group significantly enhances metabolic stability and lipophilicity, making the compound valuable for drug design targeting enzyme inhibition or receptor binding.

- Studies have demonstrated that stereoselective reductive amination is a reliable method to obtain the (R)-enantiomer with high enantiomeric excess (>95% ee).

- Analytical techniques such as chiral HPLC, NMR spectroscopy, and mass spectrometry confirm the structure and purity of the final product.

- Reported yields for laboratory-scale synthesis range from 40% to 70%, depending on reaction conditions and purification efficiency.

Chemical Reactions Analysis

Types of Reactions

®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The trifluoromethyl group or the pyridine ring can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, ®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as enzymes or receptors. Its chiral nature makes it a candidate for studying stereoselective processes.

Medicine

In medicinal chemistry, ®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine may be explored for its potential as a pharmaceutical agent. Its trifluoromethyl group can enhance metabolic stability and bioavailability.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the production of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can influence the compound’s lipophilicity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Positional Isomers

(a) (R)-2,2,2-Trifluoro-1-(pyridin-3-yl)ethan-1-amine dihydrochloride

- Structural Difference : Pyridine substitution at the 3-position instead of 4-position.

- This compound has been synthesized as a dihydrochloride salt (CAS: 1391432-41-9) with applications in chiral resolution studies .

(b) (1R)-1-(Pyridin-4-yl)ethan-1-amine dihydrochloride

Trifluoroethylamine Derivatives with Heterocyclic Substitutions

(a) (R)-2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride

- Structural Difference : Oxetane ring replaces the pyridine ring.

- Properties : The oxetane group introduces conformational rigidity and improved solubility. This compound (CAS: 2089671-41-8) has a molecular weight of 191.58 g/mol and is discontinued commercially .

(b) (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-yl)ethan-1-amine

Pyridine-Containing Amines with Fluorinated Side Chains

(a) 2-(Pyridin-4-yl)ethan-1-amine

- Structural Difference : Lacks the trifluoromethyl group.

- Properties : Synthesized via palladium-mediated hydroamination with 88% conversion efficiency under optimized conditions. Used in DNA-encoded library synthesis .

(b) [4-[5-(Trifluoromethyl)pyrid-2-yl]phenyl]methylamine

Key Data Table: Structural and Physical Properties

Biological Activity

(R)-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine is a fluorinated amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H7F3N

- Molecular Weight : 176.14 g/mol

- IUPAC Name : this compound

The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration and interaction with various biological targets.

The biological activity of this compound primarily involves:

- Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes due to its structural features.

- Receptor Binding : The pyridine ring allows for π–π interactions and hydrogen bonding with protein targets, potentially influencing receptor activity.

Biological Activity Overview

Research on the biological activity of this compound indicates several promising areas:

Antimicrobial Activity

Studies have suggested that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance:

- Inhibition of Bacterial Growth : Some pyridine derivatives have shown activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL .

Anticancer Properties

Pyridine-based compounds are often investigated for their anticancer potential:

- Cell Cycle Arrest : Certain derivatives have been reported to induce apoptosis in cancer cells and arrest the cell cycle at the G2/M phase .

Neuroprotective Effects

Research suggests that some pyridine derivatives may inhibit acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases:

| Compound | AChE Inhibition (Ki) |

|---|---|

| Compound A | 3.07 ± 0.76 nM |

| Compound B | 87.26 ± 29.25 nM |

This table indicates that some derivatives exhibit potent inhibition of AChE, which could be beneficial in treating conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Antiviral Activity : A study demonstrated that certain pyridine derivatives could significantly reduce viral loads in infected models, suggesting potential for antiviral drug development .

- Safety Profiles : In vivo studies indicated that various derivatives exhibited low toxicity profiles up to doses of 2000 mg/kg in animal models . This safety aspect is crucial for further pharmaceutical development.

- Pharmacokinetics : The pharmacokinetic profile showed favorable absorption and distribution characteristics, with oral bioavailability reported at approximately 31.8% following administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.